molecular formula C25H28N2O3S B3683110 Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate

Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B3683110
M. Wt: 436.6 g/mol
InChI Key: UACGHASZPFYBLQ-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and secondary amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate typically involves multiple steps. One common route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminobenzoate
  • Ethyl 4-(butylamino)benzoate
  • Ethyl 4-{[2-(benzylamino)ethyl]sulfamoyl}benzoate

Uniqueness

Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate is unique due to its specific structural features, such as the presence of both aromatic and aliphatic components, as well as its potential for diverse chemical reactivity and applications. This compound’s combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile tool in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 4-[[2-(benzylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-4-30-24(29)18-10-12-19(13-11-18)27-23(31)22-20(14-25(2,3)15-21(22)28)26-16-17-8-6-5-7-9-17/h5-13,26H,4,14-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACGHASZPFYBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate
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Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate
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Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate
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Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate
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Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate
Reactant of Route 6
Ethyl 4-({[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]carbonothioyl}amino)benzoate

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